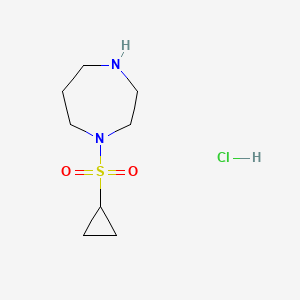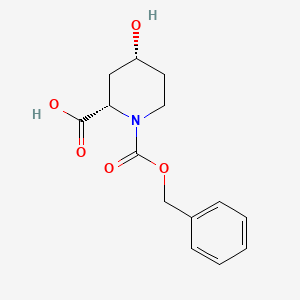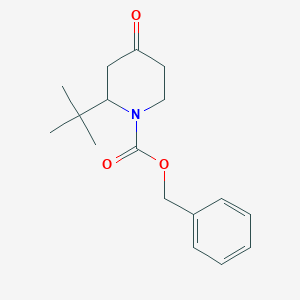
2-(3-氟吡啶-2-基)-1,3-噻唑-4-羧酸
描述
2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid, also known as 2-FPCA, is an organic compound that has recently been studied for its potential use in scientific research and development. It is a versatile compound that has a wide range of applications, from medicinal chemistry to material science. In
科学研究应用
Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of fluorinated pyridines, which are crucial in medicinal chemistry due to their biological activity. The fluorine atom’s strong electron-withdrawing nature can significantly alter a molecule’s biochemical properties, making it less basic and less reactive compared to chlorinated or brominated analogs . This characteristic is particularly useful in designing drugs with improved pharmacokinetic properties.
Agriculture
In agriculture, the introduction of fluorine atoms into lead structures has been a common modification to improve physical, biological, and environmental properties of active ingredients . Compounds like 2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid can serve as building blocks for agricultural chemicals, potentially leading to the development of new pesticides or herbicides with enhanced efficacy and safety profiles.
Material Science
Fluorinated pyridines, including derivatives of the compound , are used in material science for their unique physical and chemical properties. They can contribute to the development of advanced materials, such as organic semiconductors and components for electronic devices .
Environmental Science
The environmental applications of fluorinated compounds are significant. They can be used in the development of environmentally benign processes and materials. The compound’s potential for creating less reactive and more stable products could lead to safer and more sustainable environmental applications .
Biochemistry
In biochemistry, fluorinated compounds play a role in enzyme inhibition and receptor binding due to their ability to mimic the biochemical behavior of natural substrates while resisting metabolic breakdown . This makes them valuable tools for studying biochemical pathways and developing new biochemical reagents.
Pharmacology
The compound’s derivatives are explored for their potential use in pharmacology, especially in the synthesis of imaging agents for various biological applications, including local radiotherapy of cancer . The presence of fluorine can enhance the ability of these agents to provide clearer and more precise imaging results.
Radiobiology
In radiobiology, the synthesis of 18 F-substituted pyridines, which could be derived from compounds like 2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid, is of particular interest. These compounds are used as imaging agents in positron emission tomography (PET) scans, aiding in the diagnosis and treatment planning of diseases .
Synthetic Chemistry
The compound is also significant in synthetic chemistry, where it can be used as a precursor for various coupling reactions, such as the Suzuki–Miyaura coupling, to create complex molecules for further research and development .
属性
IUPAC Name |
2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-5-2-1-3-11-7(5)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLXDRWBMCSBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)
![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)




![1-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1376936.png)
![1-[4-(4-Amino-pyrazol-1-ylmethyl)-piperidin-1-yl]-2-dimethylamino-ethanone dihydrochloride](/img/structure/B1376940.png)